molecular formula C21H19N3O2 B1669539 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile CAS No. 1449747-00-5

1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile

Cat. No.: B1669539
CAS No.: 1449747-00-5
M. Wt: 345.4 g/mol
InChI Key: FMYGNANMYYHBSU-UHFFFAOYSA-N
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Description

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

CYM 5520 is synthesized through a series of organic reactions involving pyrrolidinone derivatives. The synthetic route typically involves the formation of a pyrrolidinone core, followed by functional group modifications to achieve the desired selectivity and activity towards S1PR2 .

Industrial Production Methods

Industrial production of CYM 5520 involves large-scale organic synthesis techniques, ensuring high purity and yield. The process includes rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .

Chemical Reactions Analysis

Types of Reactions

CYM 5520 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various derivatives with altered functional groups, while oxidation and reduction reactions modify the oxidation state of the compound .

Scientific Research Applications

CYM 5520 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CYM 5520

CYM 5520 is unique due to its high selectivity and allosteric modulation of S1PR2. Unlike other compounds that may target multiple receptors, CYM 5520 specifically activates S1PR2 without affecting other sphingosine 1-phosphate receptors, making it a valuable tool for targeted research .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-6-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-15-10-19(16(2)24(15)13-17-6-4-3-5-7-17)20(25)14-23-12-18(11-22)8-9-21(23)26/h3-10,12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYGNANMYYHBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C=C(C=CC3=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347648
Record name 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449747-00-5
Record name 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1449747-00-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile
Customer
Q & A

Q1: What is the primary mechanism of action of CYM-5520?

A: CYM-5520 acts as a selective agonist for the Sphingosine-1-phosphate receptor 2 (S1PR2). [, , , ] This means it binds to and activates this specific receptor, initiating downstream signaling pathways within the cell.

Q2: How does CYM-5520's activation of S1PR2 affect cancer cells, particularly in pancreatic cancer?

A: Studies using pancreatic cancer cell lines (Panc02-luc and AsPC-1) showed that CYM-5520, as well as the natural S1PR2 ligand (TCA), promoted cell proliferation. [] This effect was observed in cell lines with dominant S1PR2 expression but not in those expressing other S1P receptor subtypes. This suggests that CYM-5520's effect on cancer cell proliferation is mediated specifically through S1PR2.

Q3: What is the significance of conjugated bile acids and obstructive jaundice in relation to CYM-5520 and pancreatic cancer?

A: Research indicates that conjugated bile acids, often elevated in obstructive jaundice, can worsen the progression of metastatic pancreatic cancer. [, ] This effect is mediated by S1PR2, the same receptor targeted by CYM-5520. The study suggests that conjugated bile acids might act as natural agonists of S1PR2, contributing to cancer progression in a similar manner to CYM-5520.

Q4: Are there any preclinical studies exploring the therapeutic potential of targeting S1PR2 in cancer?

A: Yes, preclinical studies have investigated combined treatment approaches targeting S1PR2. For example, a study in Chronic Lymphocytic Leukemia (CLL) showed that combining CYM-5520 with an IRE1 inhibitor (B-I09) led to increased apoptosis in both mouse and human CLL cells. [] This suggests a potential synergistic effect and warrants further investigation.

Q5: Has CYM-5520 demonstrated any effects in other disease models?

A: CYM-5520 has also been studied in a rat model of apicoectomy (a surgical procedure involving tooth roots). [] Results showed that local injection of CYM-5520 mixed with a scaffold material enhanced bone formation compared to the control group. This suggests a potential role for S1PR2 signaling in bone regeneration.

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